5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
The compound “5-cyclopropyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a cyclopropyl group, an isoxazole ring, a carboxamide group, a phenyl ring, and a pyrrolidine ring with a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom . The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity. The pyrrolidine ring is a five-membered ring containing a nitrogen atom.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms, and the cyclopropyl group could potentially undergo ring-opening reactions .Scientific Research Applications
Synthesis and Chemical Properties
New Synthesis Techniques : Isoxazole derivatives, including compounds similar to 5-cyclopropyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-3-carboxamide, have been developed using new synthesis techniques. These techniques involve direct isoxazolidine ring formation from allylic hydroxylamines under acidic conditions, indicating potential for diverse applications in organic chemistry (Malamas & Palka, 1996).
Structural Characterization : Research on similar compounds has involved detailed structural characterization using elemental analysis and spectral data, such as IR, MS, 1H-NMR, and 13C-NMR. This is crucial for understanding the compound's properties and potential applications (Hassan, Hafez, & Osman, 2014).
Biological Applications
Antimicrobial Activity : Some studies have explored the antimicrobial properties of isoxazole derivatives. Compounds with structural similarities to 5-cyclopropyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-3-carboxamide have shown promise as antifungal and antibacterial agents (Patel & Patel, 2010).
Cytotoxic Properties : The cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, has been investigated for compounds related to isoxazole derivatives. This suggests potential applications in cancer research (Hassan, Hafez, Osman, & Ali, 2015).
Agricultural Applications
- Herbicidal Activity : Studies have shown that certain isoxazole derivatives exhibit significant herbicidal activity against broadleaf and narrowleaf weeds. This indicates potential use in agriculture for weed control (Hamper et al., 1995).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The specific targets of this compound would depend on the exact spatial arrangement of its atoms and functional groups, which would determine its interactions with biological macromolecules.
Mode of Action
The mode of action would depend on the compound’s specific targets. For instance, it might bind to a protein target, altering its conformation and modulating its activity. The presence of a pyrrolidine ring could contribute to the stereochemistry of the molecule , potentially influencing its binding interactions.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in drug discovery , suggesting that it might interact with a variety of biological pathways.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the methoxy group might influence its solubility and absorption .
Properties
IUPAC Name |
5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-8-9-21(11-15)14-6-4-13(5-7-14)19-18(22)16-10-17(24-20-16)12-2-3-12/h4-7,10,12,15H,2-3,8-9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZZXZUPZBSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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